Pyrintegrin

Overview

Description

Pyrintegrin is a 2,4-disubstituted pyrimidine compound known for its ability to activate β1 integrin and multiple growth factor receptors, including fibroblast growth factor receptor 1, insulin-like growth factor receptor 1, epidermal growth factor receptor 1, and human epidermal growth factor receptor 2 . This compound has garnered significant attention due to its role in enhancing integrin-dependent attachment and survival of human embryonic stem cells following trypsin-mediated single-cell dissociation .

Mechanism of Action

Target of Action

This compound is primarily an agonist of β1-integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, which is crucial for cell survival and proliferation . Specifically, β1-integrin is the most common subunit and plays a key role in various cellular processes .

Mode of Action

This compound interacts with its primary target, β1-integrin, enhancing cell-ECM adhesion-mediated integrin signaling . It increases the binding of the activated β1 integrin-specific antibody HUTS-21 and enhances the phosphorylation of multiple growth factor receptors and their downstream kinases, PI3K and MAPK .

Biochemical Pathways

The activation of β1-integrin by this compound influences several biochemical pathways. It plays a crucial role in cell-cell adhesion and cell-ECM interactions, affecting various aspects of cellular progression, including cell motility, adhesion, migration, proliferation, differentiation, and resistance to chemotherapy .

Pharmacokinetics

These properties play a crucial role in the bioavailability and efficacy of a compound

Result of Action

This compound’s interaction with β1-integrin leads to various molecular and cellular effects. It promotes the survival of embryonic stem cells and induces adipogenesis . In vitro, this compound stimulates human adipose tissue-derived ASCs to differentiate into lipid-laden adipocytes, with differentiated cells increasingly secreting adiponectin, leptin, glycerol, and total triglycerides .

Action Environment

It is known that environmental factors such as temperature, salinity, and nutrient availability can significantly influence the activity and efficacy of many compounds

Biochemical Analysis

Biochemical Properties

Pyrintegrin interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to regulate adipogenic specific markers . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound treatment has been found to maintain a higher upregulation of both PPARγ and C/EBPα gene expression compared to control and ADM treated groups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is currently being researched . It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

The synthesis of Pyrintegrin involves a multi-step process. One of the synthetic routes includes the reaction of 2,4-dichloropyrimidine with 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of diisopropylethylamine in n-butanol at 40°C overnight. The intermediate product is then treated with boron tribromide in dichloromethane at -78°C, followed by warming to room temperature and purification by flash column chromatography . The final step involves the reaction of the intermediate with 4-amino-N-(cyclopropylmethyl)benzenesulfonamide in dimethylformamide with p-toluenesulfonic acid at 90°C overnight, yielding this compound .

Chemical Reactions Analysis

Pyrintegrin undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidine ring.

Common Reagents and Conditions: Reagents such as boron tribromide and p-toluenesulfonic acid are commonly used in its synthesis.

Major Products: The primary product of these reactions is this compound itself, with intermediates formed during the synthesis process.

Scientific Research Applications

Stem Cell Maintenance and Self-Renewal

Pyrintegrin has been shown to enhance the survival and self-renewal of human embryonic stem cells (hESCs). It facilitates integrin-dependent attachment, which is crucial after trypsin-mediated dissociation. This property is significant for maintaining pluripotency in stem cell cultures.

- Study Reference: Xu et al. (2010) demonstrated that this compound enhances hESC survival by promoting adhesion to extracellular matrix components like laminin and matrigel .

Adipogenic Differentiation

This compound promotes adipogenesis in human adipose stem/progenitor cells (hASCs). It stimulates the expression of key adipogenic transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

- In Vitro Findings: Treatment with this compound resulted in increased lipid accumulation and secretion of adiponectin and leptin from differentiated adipocytes. The IC50 for inhibiting BMP4-mediated phosphorylation of SMAD1/5 was found to be approximately 1.14 μM, indicating its potency .

Podocyte Protection

This compound has protective effects on podocytes, which are critical for kidney function. In vivo studies have shown that it can prevent damage-induced decreases in active β1 integrin levels in podocytes, thereby mitigating proteinuria caused by nephrotoxic agents.

- Animal Model Insights: In C57BL/6J mice treated with lipopolysaccharide (LPS), this compound administration significantly reduced proteinuria and preserved podocyte morphology .

Soft Tissue Engineering

The compound has demonstrated potential in soft tissue reconstruction by promoting the formation of ectopic adipose tissue when combined with stem cells in bioprinted scaffolds.

- Research Evidence: In a study by Shah et al. (2017), this compound-treated hASCs were transplanted into mice, leading to the development of functional adipose tissue that expressed human-specific markers .

Case Study: Enhancing Stem Cell Cultures

A study conducted by Xu et al. highlighted the use of this compound in improving the viability of hESCs post-dissociation. The compound's ability to activate β1 integrins allowed for better cell attachment and survival rates compared to controls without this compound.

Case Study: Adipogenesis Promotion

Research published by Lee et al. explored this compound's role in adipogenic differentiation. The study showed that treatment led to significant changes in gene expression related to fat metabolism, demonstrating its potential therapeutic applications in obesity and metabolic disorders .

Comparison with Similar Compounds

Pyrintegrin is unique due to its ability to activate multiple growth factor receptors and enhance integrin signaling. Similar compounds include:

AZ960: A Janus kinase 2 inhibitor.

ZM336372: A Raf-1 activator.

These compounds, while having different primary targets, share the ability to modulate signaling pathways and enhance cellular processes.

Biological Activity

Pyrintegrin, a small molecule with the chemical name N-(Cyclopropylmethyl)-4-[[4-(3,4-dihydro-6-hydroxy-1(2 H)-quinolinyl)-2-pyrimidinyl]amino]benzenesulfonamide, has been identified as a compound with significant biological activity, particularly in enhancing the survival of human embryonic stem cells (hESCs) and exhibiting protective effects on podocytes. This article provides a comprehensive overview of its biological activities, supported by case studies and research findings.

This compound is thought to enhance cell-ECM (extracellular matrix) adhesion and activate integrin signaling pathways. This compound increases the adhesion of hESCs to matrigel and laminin-coated plates but shows no significant adhesion to gelatin-coated surfaces. The mechanism behind its action involves:

- Integrin Activation : this compound enhances the activation of integrins, particularly β1-integrins, which are crucial for cell adhesion and signaling.

- Podocyte Protection : It has been shown to protect podocytes from injury, which is vital in preventing proteinuria in various kidney diseases.

1. Stem Cell Survival Enhancement

This compound significantly enhances the survival of hESCs following enzymatic dissociation. In vitro studies indicate that it promotes cell adhesion and survival rates under conditions that would typically lead to cell death.

2. Podocyte Protection

A notable study demonstrated that this compound reduced peak proteinuria in rats induced by puromycin aminonucleoside (PAN). The compound was found to:

- Prevent damage-induced decreases in F-actin stress fibers and focal adhesions in podocytes.

- Maintain active β1-integrin levels in cultured cells, which were otherwise reduced due to injury.

3. Adipogenesis Induction

Research indicates that this compound promotes adipogenic differentiation of stem cells. It upregulates key transcription factors involved in adipogenesis, such as PPARγ and C/EBPα, while inhibiting osteogenic differentiation by blocking BMP-mediated SMAD1/5 phosphorylation.

4. Case Studies

Several case studies have highlighted the efficacy of this compound:

- In a study involving human adipose-derived stem cells (hASCs), treatment with this compound resulted in significant lipid droplet accumulation, indicating enhanced adipogenesis.

- Another study showed that this compound-treated cells formed ectopic fat pads with characteristics similar to white adipose tissue when transplanted into mice.

| Study Focus | Findings |

|---|---|

| Stem Cell Survival | Enhanced survival of hESCs post-dissociation |

| Podocyte Protection | Reduced proteinuria; maintained β1-integrin levels |

| Adipogenesis | Induced differentiation; upregulated adipogenic markers |

Table 1: Biological Activities of this compound

Table 2: Case Studies on this compound

| Case Study | Key Findings |

|---|---|

| Podocyte Injury Model | Reduced proteinuria; preserved F-actin stress fibers |

| Adipose Tissue Formation | Induced ectopic fat pads with white adipose characteristics |

Properties

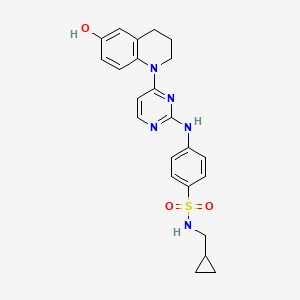

IUPAC Name |

N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJTZIJWDLJKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.